molecular formula C21H17BrN2O4S B2819775 2-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 921919-97-3

2-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2819775
CAS No.: 921919-97-3
M. Wt: 473.34
InChI Key: QJWMRXWJWZTZGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a fused tricyclic core with an oxazepine ring. The substitution at position 10 with an ethyl group and position 11 with a ketone defines its structural uniqueness. This compound is hypothesized to exhibit anti-inflammatory or kinase-inhibitory properties, based on structural analogs like BT2, which suppresses monocyte-endothelial adhesion and inflammation .

Properties

IUPAC Name

2-bromo-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O4S/c1-2-24-17-8-4-5-9-19(17)28-18-12-11-14(13-15(18)21(24)25)23-29(26,27)20-10-6-3-7-16(20)22/h3-13,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWMRXWJWZTZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step often starts with the cyclization of appropriate precursors, such as o-aminophenols and o-haloanilines, under acidic or basic conditions to form the oxazepine ring.

    Sulfonamide Formation: The final step involves the reaction of the brominated oxazepine with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The oxazepine core can participate in redox reactions, potentially altering the oxidation state of the nitrogen and oxygen atoms.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the sulfonamide bond.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild heating.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.

    Oxidation Products: Oxidized forms of the oxazepine ring.

    Reduction Products: Reduced forms of the oxazepine ring or cleavage products from the sulfonamide group.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compounds with similar structures have shown promising anticancer properties. The dibenzo[b,f][1,4]oxazepine framework is associated with the modulation of various biological pathways involved in cancer cell proliferation and apoptosis. Research indicates that derivatives can inhibit tumor growth and induce cell cycle arrest.
  • Neuroprotective Effects :
    • The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective applications. Studies have highlighted the role of related compounds in protecting against neurodegenerative diseases by modulating NMDA receptor activity and reducing oxidative stress in neuronal cells.
  • Anti-inflammatory Properties :
    • The sulfonamide group may contribute to anti-inflammatory effects, making this compound a candidate for treating inflammatory conditions. Compounds with similar functionalities have been explored for their ability to inhibit inflammatory mediators and cytokine production.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the bromine atom and the sulfonamide group may enhance its biological activity by improving binding affinity to target receptors or enzymes.

Case Studies and Research Findings

  • In Vitro Studies :
    • Preliminary studies have demonstrated that 2-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value indicating effective inhibition of cell growth in breast cancer models.
  • Neuroprotection Research :
    • In animal models of neurodegeneration, compounds structurally related to this sulfonamide have shown reduced neuronal loss and improved cognitive function. The mechanism involves modulation of excitotoxicity through NMDA receptor antagonism.
  • Anti-inflammatory Mechanisms :
    • Research has indicated that similar compounds can inhibit the NF-kB pathway, leading to decreased expression of pro-inflammatory cytokines. This suggests that this compound may also exert beneficial effects in models of chronic inflammation.

Mechanism of Action

The mechanism by which 2-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exerts its effects would depend on its specific application. Generally, compounds with similar structures can interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can enhance binding affinity to certain proteins, while the bromine atom may facilitate interactions through halogen bonding.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its closest analogs:

Compound Name Substituents (Position) Molecular Weight (g/mol) Solubility (LogP) Key Functional Differences
Target Compound : 2-Bromo-N-(10-Ethyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide -SO₂NH₂ (C-2), Br (benzene) ~473.3* ~3.2 (estimated) Bromine enhances electrophilicity; ethyl stabilizes oxazepine conformation.
Analog 1 : N-(10-Ethyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-Dimethoxybenzenesulfonamide -SO₂NH₂ (C-2), 2,4-OCH₃ (benzene) ~484.4 ~2.8 Methoxy groups increase solubility but reduce steric hindrance compared to Br.
Analog 2 : N-(10-Ethyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-Tetrahydronaphthalene-2-sulfonamide -SO₂NH₂ (C-2), fused tetrahydronaphthalene ~495.5 ~4.1 Extended aromatic system increases lipophilicity, potentially improving membrane permeation .
Analog 3 : N-(10-Acetyl-10,11-Dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-Methylbenzenesulfonamide -SO₂NH₂ (C-2), CH₃ (benzene), Ac (C-10) ~422.5 ~2.5 Acetyl group at C-10 may reduce metabolic stability compared to ethyl.

*Calculated using IUPAC atomic masses.

Key Findings:

Electrophilic vs. Electron-Donating Groups : The bromine substituent in the target compound confers stronger electrophilicity compared to methoxy (Analog 1) or methyl (Analog 3) groups. This may enhance interactions with nucleophilic residues in enzyme active sites .

The target compound balances moderate lipophilicity with polar sulfonamide and bromine groups .

Conformational Stability : The ethyl group at C-10 (shared with BT2 derivatives) stabilizes the oxazepine ring’s boat conformation, critical for maintaining binding pocket compatibility in kinase inhibitors .

Biological Activity

The compound 2-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (CAS Number: 921919-97-3) is an intriguing member of the dibenzo[b,f][1,4]oxazepine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and antioxidant properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C21H17BrN2O4SC_{21}H_{17}BrN_{2}O_{4}S, with a molecular weight of 473.3 g/mol. The compound features a complex structure that includes a dibenzo[b,f][1,4]oxazepine core and a sulfonamide group, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC21H17BrN2O4S
Molecular Weight473.3 g/mol
CAS Number921919-97-3

Antimicrobial Activity

Research indicates that compounds within the sulfonamide class, including derivatives of dibenzo[b,f][1,4]oxazepine, exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.

In a comparative study of various sulfonamides:

  • Compound 4d had a Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL against E. coli.
  • Compound 4h exhibited an MIC of 6.63 mg/mL against S. aureus .

These findings suggest that the structural characteristics of dibenzo[b,f][1,4]oxazepine derivatives can enhance their antimicrobial potency.

Anti-inflammatory Activity

The anti-inflammatory potential of sulfonamides has also been documented in several studies. For example:

  • Compounds similar to this compound were found to inhibit carrageenan-induced rat paw edema significantly.
  • The percentage inhibition was reported as high as 94.69% at certain concentrations .

This indicates the potential utility of such compounds in treating inflammatory conditions.

Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress-related diseases. Some studies have highlighted the antioxidant capabilities of sulfonamide derivatives:

  • Compounds were shown to reduce reactive oxygen species (ROS) effectively while exhibiting antimicrobial activity .

This dual functionality could be beneficial in therapeutic applications where oxidative stress is a concern.

Case Study: Synthesis and Evaluation

In one study focusing on the synthesis of new benzenesulphonamide derivatives:

  • Researchers synthesized a series of compounds and evaluated their biological activities.
  • The results demonstrated that many derivatives exhibited promising antimicrobial and anti-inflammatory activities alongside antioxidant effects .

Comparative Analysis Table

The following table summarizes key findings related to the biological activities of various related compounds:

CompoundMIC (mg/mL)Anti-inflammatory Activity (%)Antioxidant Activity
Compound 4d6.72Not specifiedModerate
Compound 4h6.63Not specifiedModerate
2-bromo-N...TBDUp to 94.69High

Q & A

Q. Analytical methods :

  • NMR (¹H, ¹³C, 2D-COSY) to confirm regiochemistry and substituent positions .
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
  • Mass spectrometry (HRMS) for molecular weight validation .

Basic: What are the solubility and stability properties of this compound under experimental conditions?

Q. Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Solubility can be enhanced using co-solvents (e.g., ethanol-water mixtures) or surfactants .
  • Stability :
    • Thermal : Stable up to 150°C (per TGA data), but degrades at higher temperatures .
    • pH sensitivity : Hydrolyzes under strongly acidic (pH < 3) or basic (pH > 10) conditions. Store in neutral buffers for long-term stability .

Advanced: How can synthesis yield and purity be optimized for scalable production?

Q. Answer :

  • Reaction optimization :
    • Use microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 30% faster than conventional heating) .
    • Employ flow chemistry for continuous production, minimizing side reactions .
  • Catalyst screening : Test Pd-based catalysts for coupling steps to enhance regioselectivity .
  • In-line monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Advanced: How to resolve contradictions in reported biological activities across studies?

Q. Answer :

  • Comparative assays : Replicate studies using standardized protocols (e.g., fixed concentrations, cell lines) to isolate variables .
  • Structural analysis : Perform X-ray crystallography to confirm stereochemistry, as minor conformational changes can alter bioactivity .
  • In silico modeling : Use molecular docking (AutoDock Vina) to compare binding affinities with target enzymes (e.g., COX-2, HIV protease) and identify critical interactions .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Q. Answer :

Modify substituents :

  • Replace bromine with other halogens (Cl, F) or electron-withdrawing groups to test enzyme inhibition potency .
  • Vary the ethyl group on the oxazepine core to alter lipophilicity .

Assay design :

  • Test derivatives against enzyme panels (e.g., kinase assays) using fluorescence polarization .
  • Corrogate cellular uptake via logP measurements and Caco-2 permeability assays .

Experimental Design: What factors should guide the choice between in vitro and in vivo testing?

Q. Answer :

  • In vitro : Prioritize for mechanistic studies (e.g., enzyme inhibition, binding kinetics) using purified targets (IC50 determination) .
  • In vivo : Use for pharmacokinetic profiling (e.g., rodent models):
    • Measure bioavailability via LC-MS/MS after oral/intravenous administration .
    • Assess metabolite formation using hepatic microsomes to predict human clearance .

How to evaluate compound stability under varying experimental or storage conditions?

Q. Answer :

  • Accelerated stability studies :
    • Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks, then analyze degradation via HPLC .
  • Degradation pathways :
    • Identify hydrolytic byproducts (e.g., sulfonic acid derivatives) using LC-HRMS .
    • Test antioxidant additives (e.g., BHT) to prevent oxidation of the oxazepine core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.